5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

medicinal chemistry structure-activity relationship thiophene carboxamide

This 5-methylthiophene-2-carboxamide features an N-(1-methylpiperidin-4-yl) side-chain that delivers a calculated logD₇.₄ advantage of 0.9–1.2 log units over the N–H analog, predicting 3–5× higher passive permeability – ideal for CNS-penetrant kinase probe design (e.g., Pim kinases in glioblastoma). The 5-methyl substituent (Hammett σₚ ≈ –0.17) offers a distinct electronic profile versus the 5-Cl analog, enabling direct SAR comparison in kinase selectivity panels. Procure in multi-gram quantities for parallel amide library synthesis at roughly 3–5× lower building-block cost than the 5-chloro variant. Standard purity ≥95%; confirm experimental permeability via PAMPA or Caco-2 assays.

Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
Cat. No. B5008459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)NC2CCN(CC2)C
InChIInChI=1S/C12H18N2OS/c1-9-3-4-11(16-9)12(15)13-10-5-7-14(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,13,15)
InChIKeyUCGHNJZBKPXKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide – Chemical Identity and Baseline Characteristics for Procurement Evaluation


5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide (CAS not yet assigned in authoritative public registries; molecular formula C₁₂H₁₈N₂OS; molecular weight 238.35 g·mol⁻¹) belongs to the thiophene-2-carboxamide class bearing an N-(1-methylpiperidin-4-yl) substituent . The compound is structurally defined by a 5-methylthiophene ring coupled via a secondary amide linkage to a tertiary-amine-containing piperidine scaffold, placing it within a patent-dense chemical space claimed for protein kinase inhibition (e.g., PLK, Pim kinases) and CCR5 antagonism [1][2]. It is commercially supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and probe-discovery applications .

Why Generic Substitution with Close Analogs of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide Is Not Scientifically Justified


The 5-methylthiophene-2-carboxamide scaffold with an N-(1-methylpiperidin-4-yl) side-chain constitutes a defined pharmacophore that cannot be casually interchanged with its nearest structural neighbors. The 5-chloro analog (5-chloro-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide) introduces a substantially different electron-withdrawing character at the thiophene 5-position (Hammett σₚ for Cl ≈ +0.23 vs CH₃ ≈ –0.17), which alters both π-stacking interactions and hydrogen-bonding capacity of the adjacent amide carbonyl [1]. The N-demethylated analog (5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide) differs in logD₇.₄ by an estimated 0.8–1.2 log units and converts a tertiary amine (pKₐ ≈ 8.5–9.0) to a secondary amine (pKₐ ≈ 10.0–10.5), significantly impacting permeability, solubility, and off-target promiscuity profiles [1]. These differences directly affect binding mode, selectivity, and pharmacokinetic behavior, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence: 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide vs. Closest Comparators


Structural Differentiation: 5-Methyl vs. 5-Chloro Substitution on the Thiophene Ring

The target compound bears a 5-methyl substituent (electron-donating, Hammett σₚ ≈ –0.17) on the thiophene ring, whereas the most frequently encountered direct analog in chemical supplier catalogs is the 5-chloro derivative (electron-withdrawing, σₚ ≈ +0.23). This difference produces a Δσₚ of ~0.40, which modulates the electron density at the amide carbonyl and consequently affects hydrogen-bond acceptor strength and target binding [1]. In the broader thiophene-2-carboxamide class, 5-methyl-substituted derivatives have been specifically exemplified in Vertex patent families as PLK kinase inhibitors, whereas the 5-chloro analog has been evaluated predominantly as a Factor Xa anticoagulant inhibitor, indicating divergent target engagement profiles driven by this single-atom substitution [2].

medicinal chemistry structure-activity relationship thiophene carboxamide

Pharmacokinetic Differentiation: N-Methylpiperidine vs. N-H Piperidine Basicity and Permeability

The target compound features an N-methylpiperidine moiety (tertiary amine, calculated pKₐ ≈ 8.7), whereas the N-demethylated analog 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide contains a secondary amine (calculated pKₐ ≈ 10.2). This ~1.5 log unit difference in basicity translates to a calculated ΔlogD₇.₄ of approximately 0.9–1.2 log units (target compound more lipophilic at physiological pH), which is predicted to increase passive membrane permeability by roughly 3- to 5-fold based on the rule-of-thumb that each log unit of logD corresponds to an approximately 3-fold permeability increase . The N-methyl group also eliminates a hydrogen-bond donor, reducing PSA by ~12 Ų and favorably impacting CNS MPO desirability scores .

physicochemical property logD permeability CNS penetration

Patent Space Differentiation: PLK/Pim Kinase vs. CGRP Antagonist Target Engagement

The target compound falls within the generic Markush structure of Vertex patent families (US20080070965A1, WO2017142325A1) claiming thiophene-2-carboxamides with N-(1-methylpiperidin-4-yl) or analogous amine-bearing side chains as protein kinase inhibitors, specifically PLK and Pim kinases [1]. In contrast, the N-demethylated analog 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide (CAS 1098349-96-2) has been described by suppliers as a calcitonin gene-related peptide (CGRP) receptor antagonist . Additionally, Chinese-language patent literature identifies the target compound's core scaffold as a CCR5 antagonist with potential applications in HIV, asthma, and autoimmune disease [2]. This divergence in patent-protected target space demonstrates that the N-methyl substitution directs the chemotype toward intracellular kinase targets (PLK/Pim), whereas the N-H variant or related analogs have been pursued for GPCR targets (CGRP, CCR5). No direct head-to-head comparative bioactivity data are publicly available; this evidence is based on patent family assignment.

protein kinase inhibitor PLK CGRP antagonist patent landscape

Synthetic Tractability and Building-Block Utility: Single-Step Amide Coupling Access

The target compound is synthesized via a single-step amide coupling between commercially available 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2, ≥98% purity, widely stocked) and 1-methylpiperidin-4-amine using standard carbodiimide coupling reagents (DCC/DMAP or HATU/DIEA) . This convergent synthetic route allows for rapid analog generation by varying the carboxylic acid component while retaining the N-methylpiperidine amine scaffold. By comparison, the 5-chloro analog requires 5-chlorothiophene-2-carboxylic acid as starting material, which is less commonly stocked and significantly more expensive (approximately 3–5× cost premium per gram based on major supplier catalog pricing) . The 5-methylthiophene building block's synthetic accessibility provides a cost advantage for library synthesis and scale-up.

chemical synthesis amide coupling building block medicinal chemistry

Optimal Application Scenarios for 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide Based on Evidence


Kinase Inhibitor Hit-Finding and Lead Optimization (PLK/Pim Family)

Based on the compound's structural alignment with Vertex patent families (US20080070965A1, WO2017142325A1) claiming thiophene-2-carboxamides as PLK and Pim kinase inhibitors, the target compound is best deployed as a starting scaffold for kinase inhibitor hit-finding campaigns. The 5-methyl substitution and N-methylpiperidine side chain match the preferred substitution pattern exemplified in the patent literature [1]. Researchers should directly compare this compound against the 5-chloro analog in kinase selectivity panels to quantify the electronic effect of the 5-position substituent on PLK vs. off-target kinase inhibition.

CNS-Penetrant Probe Design Leveraging Favorable Calculated logD

The N-methylpiperidine moiety confers a calculated logD₇.₄ advantage of approximately 0.9–1.2 log units over the N-demethylated analog, predicting 3–5× higher passive permeability [1]. This makes the target compound a suitable starting point for CNS-penetrant probe design, particularly for kinase targets expressed in the brain (e.g., Pim kinases in glioblastoma). Procurement teams should select this compound over the N-H piperidine analog when CNS exposure is a project requirement, and validate permeability experimentally using parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer assays.

CCR5 Antagonist Screening for HIV and Inflammatory Disease Programs

Chinese-language patent literature indicates that the thiophene-2-carboxamide scaffold bearing an N-methylpiperidine substituent exhibits CCR5 antagonist activity with potential utility in HIV, asthma, rheumatoid arthritis, and COPD models [1]. Research groups focused on chemokine receptor antagonism should use the target compound as a chemotype entry point for CCR5-mediated cell-cell fusion assays (e.g., HIV-1 gp120-induced fusion between HeLa P4/R5 and CHO-tat10 cells) and benchmark against known CCR5 antagonists such as maraviroc or TAK-779.

Analog Library Synthesis for SAR Exploration of the Thiophene 5-Position

The cost advantage (approximately 3–5× lower building-block cost vs. the 5-chloro analog) and broad commercial availability of 5-methylthiophene-2-carboxylic acid make this compound the economically preferred starting point for parallel synthesis of thiophene-2-carboxamide libraries exploring SAR at the 5-position [1]. Medicinal chemistry teams should procure this scaffold in multi-gram quantities for systematic variation of the amine component while maintaining the 5-methylthiophene core, using the 5-chloro and 5-unsubstituted analogs as comparator compounds for late-stage optimization.

Quote Request

Request a Quote for 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.